2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15732149
InChI: InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)10-16-13(6-7-13)8-9-14/h2-5H,6-8,10H2,1H3
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile

CAS No.:

Cat. No.: VC15732149

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 2-[1-[(4-methoxyphenyl)methoxy]cyclopropyl]acetonitrile
Standard InChI InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)10-16-13(6-7-13)8-9-14/h2-5H,6-8,10H2,1H3
Standard InChI Key NUVHQSKXTGNYQS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)COC2(CC2)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile has the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol. Its structure comprises:

  • A cyclopropane ring fused to a methoxy-substituted benzyl ether group at the 1-position.

  • An acetonitrile (-CH₂CN) moiety at the 2-position of the cyclopropane.

The 4-methoxyphenyl group introduces electron-donating effects, influencing the compound’s reactivity in electrophilic substitutions .

Synthesis and Manufacturing Processes

Cyclopropanation Strategies

The synthesis of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile involves two key steps: cyclopropane ring formation and functional group installation.

Ylide-Mediated Cyclopropanation

A method adapted from WO2005051904A2 employs a sulfur ylide generated from trimethylsulfoxonium iodide and sodium hydride . The ylide reacts with an α,β-unsaturated carbonyl precursor (e.g., 4-methoxycinnamic acid derivatives) to form the cyclopropane ring. For example:

  • Weinreb Amide Formation: Trans-4-methoxycinnamic acid is converted to its Weinreb amide using isobutyl chloroformate and N,O-dimethylhydroxylamine .

  • Cyclopropanation: The amide reacts with the ylide to yield a cyclopropane intermediate.

  • Reduction and Functionalization: Subsequent reduction and cyanation steps introduce the acetonitrile group .

Simmons-Smith Reaction

Alternative routes utilize the Simmons-Smith reagent (iodochloromethane and diethylzinc) for cyclopropanation . This method, described in Scheme 4 of WO2005051904A2, involves:

  • Alkyne Reduction: 4-(p-Methoxyphenyl)-3-butyn-1-ol is reduced to a trans-alkene using lithium aluminum hydride.

  • Cyclopropanation: The alkene reacts with the Simmons-Smith reagent to form the cyclopropane core.

  • Oxidation and Esterification: Jones oxidation converts the alcohol to a carboxylic acid, which is esterified and further functionalized .

Cyanation and Etherification

The acetonitrile group is introduced via nucleophilic substitution or cyanation. EP1249447B1 describes the use of sodium cyanide or trimethylsilyl cyanide to convert brominated intermediates into nitriles . For this compound, a bromide or tosylate at the cyclopropane’s 2-position could react with cyanide ions under polar aprotic conditions (e.g., DMF, 60–80°C) .

Physicochemical Properties

While direct experimental data for this compound are scarce, inferences are drawn from structurally related molecules:

PropertyValue/DescriptionBasis for Inference
Boiling Point~250–300°C (decomposes)Similar nitriles
SolubilitySoluble in DCM, THF, DMF; insoluble in waterNitrile and ether moieties
StabilityStable under inert gas; sensitive to strong acids/basesCyclopropane strain

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s structure suggests utility in synthesizing bioactive molecules. For example:

  • Antidepressants: Analogous cyclopropane nitriles are intermediates in Venlafaxine (a serotonin-norepinephrine reuptake inhibitor) .

  • Kinase Inhibitors: The 4-methoxyphenyl group is common in tyrosine kinase inhibitors, such as imatinib analogs .

Functional Group Transformations

The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification:

  • Hydrolysis: Using HCl/H₂O or enzymatic methods yields 2-{1-[(4-methoxyphenyl)methoxy]cyclopropyl}acetic acid .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) produces primary amines, useful in peptidomimetics .

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